CBIP Demonstrates an 8-Fold Increase in Potency Compared to Lomofungin in a Direct Head-to-Head Comparison
CBIP demonstrates an 8-fold increase in potency over the natural product lomofungin, a known β-exosite inhibitor, in a direct comparison using a 66-mer peptide assay [1]. This significant enhancement in inhibition is a key differentiator, establishing CBIP as a more potent tool compound for exploring β-exosite pharmacology.
| Evidence Dimension | Inhibition Potency |
|---|---|
| Target Compound Data | Not Specified (Potency demonstrated by 8-fold difference) |
| Comparator Or Baseline | Lomofungin (Potency baseline) |
| Quantified Difference | 8-fold increase in potency |
| Conditions | BoNT/A LC 66-mer assay |
Why This Matters
This establishes CBIP as a more potent and thus preferred tool for studies requiring strong β-exosite inhibition, reducing the effective concentration needed for experiments.
- [1] Bremer, P. T., Xue, S., & Janda, K. D. (2016). Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain. Chemical Communications, 52(84), 12521–12524. https://doi.org/10.1039/c6cc06749b View Source
